

In-Depth Technical Guide: 2-Chloro-4-(piperidin-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4-(piperidin-1-ylmethyl)pyridine

Cat. No.: B136557

[Get Quote](#)

CAS Number: 146270-01-1

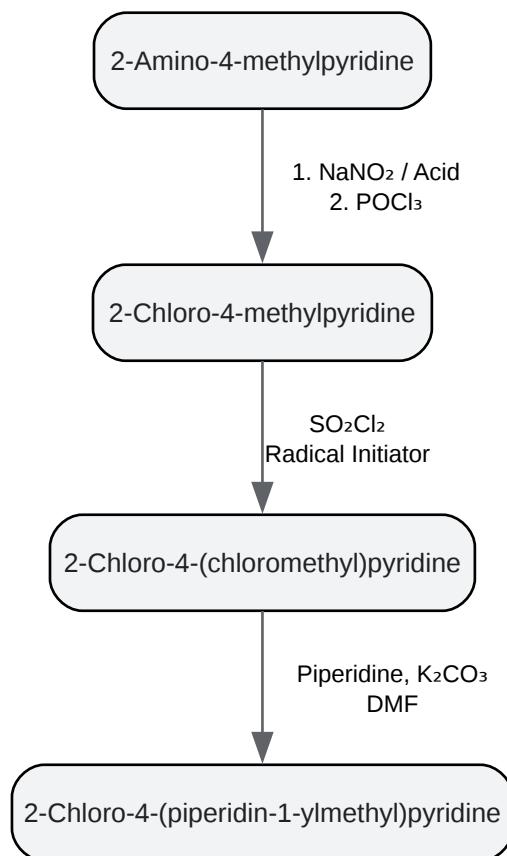
A comprehensive overview for researchers, scientists, and drug development professionals

This technical whitepaper provides a detailed analysis of **2-Chloro-4-(piperidin-1-ylmethyl)pyridine**, a key intermediate in the synthesis of various pharmaceutical compounds. The document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its known biological relevance.

Chemical and Physical Properties

2-Chloro-4-(piperidin-1-ylmethyl)pyridine is a substituted pyridine derivative with a piperidinomethyl group at the 4-position and a chlorine atom at the 2-position. It is a colorless to pale yellow liquid under standard conditions and is soluble in most organic solvents such as ethanol, ether, and acetic acid.^[1]

The key physicochemical data for **2-Chloro-4-(piperidin-1-ylmethyl)pyridine** (CAS: 146270-01-1) are summarized in the table below for easy reference.


Property	Value	Source
Molecular Formula	C ₁₁ H ₁₅ ClN ₂	[2] [3]
Molecular Weight	210.7 g/mol	[2] [3]
Exact Mass	210.092377 u	[2]
Density	1.164 g/cm ³ (Predicted)	[2]
Boiling Point	303.8 ± 27.0 °C (Predicted)	[2]
Flash Point	137.5 ± 23.7 °C	[2]
Vapor Pressure	0.001 mmHg at 25°C	[2]
Refractive Index	1.563 (Predicted)	[2]
Polar Surface Area (PSA)	16.1 Å ²	[2]
logP (XLogP3)	1.93	[2]
InChI Key	FCGXHPOYGAGSIQ- UHFFFAOYSA-N	[2]
Canonical SMILES	C1CCN(CC1)CC2=CC(=NC=C 2)Cl	

This compound is also available in salt forms, including the fumarate (CAS: 406484-55-7) and oxalate (CAS: 406484-56-8) salts, which may have different physical properties.[\[4\]](#)[\[5\]](#)

Experimental Protocols: Synthesis

The synthesis of **2-Chloro-4-(piperidin-1-ylmethyl)pyridine** is a multi-step process. A common and efficient method involves the chlorination of 4-methylpyridine, followed by a reaction with piperidine.[\[6\]](#) The following is a detailed experimental protocol based on established synthesis routes.

Synthesis Workflow

[Click to download full resolution via product page](#)

Synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine.

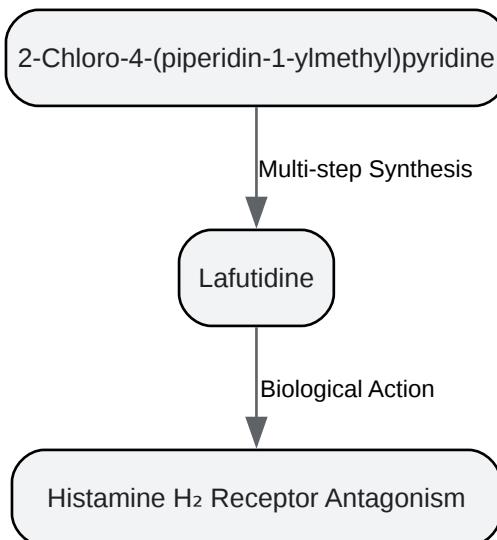
Step 1: Synthesis of 2-Chloro-4-methylpyridine

- To a solution of 2-amino-4-methylpyridine in a suitable acid (e.g., concentrated hydrochloric acid), an aqueous solution of sodium nitrite is added dropwise at a controlled temperature.
- The resulting intermediate is then treated with phosphorus oxychloride (POCl_3) to yield 2-chloro-4-methylpyridine.^[6]

Step 2: Synthesis of 2-Chloro-4-(chloromethyl)pyridine

- 2-Chloro-4-methylpyridine is dissolved in an appropriate solvent.
- Sulfuryl chloride (SO_2Cl_2) is added dropwise to the solution. A radical initiator, such as azobisisobutyronitrile (AIBN), is added portion-wise during the addition of sulfuryl chloride.

- The product, 2-chloro-4-(chloromethyl)pyridine, is isolated by distillation under reduced pressure.[6]


Step 3: Synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine

- 2-Chloro-4-(chloromethyl)pyridine, piperidine, and potassium carbonate (as a base) are dissolved in N,N-dimethylformamide (DMF).
- The reaction mixture is heated and stirred for several hours.
- After completion of the reaction, the mixture is worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
- The organic layer is dried and the solvent is evaporated to yield **2-Chloro-4-(piperidin-1-ylmethyl)pyridine** as a light yellow oily liquid.[6]

Biological Relevance and Applications

The primary significance of **2-Chloro-4-(piperidin-1-ylmethyl)pyridine** in the pharmaceutical industry is its role as a key intermediate in the synthesis of Lafutidine.[6] Lafutidine is a second-generation histamine H₂ receptor antagonist used for the treatment of gastric ulcers and other conditions related to excessive stomach acid.[7]

Role in Lafutidine Synthesis

[Click to download full resolution via product page](#)

Role as a key intermediate in Lafutidine synthesis.

While the direct biological activity of **2-Chloro-4-(piperidin-1-ylmethyl)pyridine** is not extensively documented, its chemical structure, containing a substituted pyridine and a piperidine moiety, is a common scaffold in a variety of biologically active molecules. Compounds with similar structural features have been investigated for a range of therapeutic applications, including as antimicrobials and for their effects on the central nervous system.^[8]

General research indicates that compounds containing the **2-chloro-4-(piperidin-1-ylmethyl)pyridine** scaffold may be of interest for their potential interactions with various receptors and enzymes.^[4] However, specific targets and mechanisms of action for this particular intermediate have not been fully elucidated in publicly available literature. Its primary application remains as a building block in the synthesis of more complex and biologically active molecules, most notably Lafutidine.^[4]

Spectral Data

Detailed spectral data is crucial for the identification and characterization of chemical compounds. While a comprehensive public database of the NMR, IR, and mass spectra for **2-Chloro-4-(piperidin-1-ylmethyl)pyridine** is not readily available, the expected spectral characteristics can be inferred from its structure.

- ¹H NMR: The spectrum would be expected to show characteristic signals for the protons on the pyridine ring, the piperidine ring, and the methylene bridge connecting the two.
- ¹³C NMR: The spectrum would display distinct peaks for each of the 11 carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (aromatic, aliphatic, and attached to heteroatoms).
- IR Spectroscopy: The infrared spectrum would likely show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and C-N stretching of the piperidine and methylene bridge.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (210.7 g/mol), along with a characteristic isotopic

pattern due to the presence of a chlorine atom.

Researchers requiring definitive spectral data for this compound should refer to commercial supplier documentation or perform their own analytical characterization.

Conclusion

2-Chloro-4-(piperidin-1-ylmethyl)pyridine is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through a multi-step process, and its primary application lies in the pharmaceutical industry as a crucial precursor for the histamine H₂ receptor antagonist, Lafutidine. While its own biological activity is not extensively studied, its structural motifs are present in a wide range of bioactive compounds, suggesting potential for further investigation in drug discovery programs. This guide provides a solid foundation for researchers and drug development professionals working with this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. echemi.com [echemi.com]
- 3. 2-CHLORO-4-((PIPERIDIN-1-YL)METHYL)PYRIDINE CAS#: 146270-01-1 [m.chemicalbook.com]
- 4. Buy 2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate | 406484-55-7 [smolecule.com]
- 5. 406484-56-8,2-Chloro-4-(1-piperidinylmethyl)pyridine Ethanedioate for Lafutidine China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 6. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 7. Lafutidine | C₂₂H₂₉N₃O₄S | CID 5282136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]

- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Chloro-4-(piperidin-1-ylmethyl)pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b136557#cas-number-for-2-chloro-4-piperidin-1-ylmethyl-pyridine\]](https://www.benchchem.com/product/b136557#cas-number-for-2-chloro-4-piperidin-1-ylmethyl-pyridine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com